H1-7 Acetate

Description

BenchChem offers high-quality H1-7 Acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H1-7 Acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

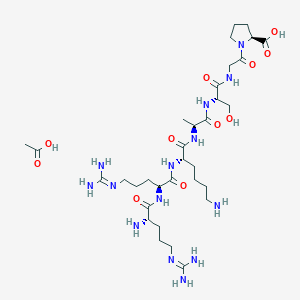

acetic acid;(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H58N14O9.C2H4O2/c1-17(24(48)44-21(16-46)26(50)40-15-23(47)45-14-6-10-22(45)29(53)54)41-27(51)19(8-2-3-11-32)43-28(52)20(9-5-13-39-31(36)37)42-25(49)18(33)7-4-12-38-30(34)35;1-2(3)4/h17-22,46H,2-16,32-33H2,1H3,(H,40,50)(H,41,51)(H,42,49)(H,43,52)(H,44,48)(H,53,54)(H4,34,35,38)(H4,36,37,39);1H3,(H,3,4)/t17-,18-,19-,20-,21-,22-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUPVWVZACIDMCR-UMARSBGISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CO)C(=O)NCC(=O)N1CCCC1C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N.CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N.CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H62N14O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

830.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Precision Substrate Profiling: The H1-7 (RRKASGP) Peptide in Kinase Development

Topic: H1-7 Acetate Peptide Sequence (RRKASGP): Technical Monograph Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The H1-7 peptide (Sequence: Arg-Arg-Lys-Ala-Ser-Gly-Pro ) is a highly specific synthetic substrate derived from the phosphorylation site of Histone H1. It is primarily utilized to assay the activity of cAMP-dependent protein kinase (PKA) . Unlike generic substrates, H1-7 offers a distinct kinetic profile characterized by a high-affinity basic residue cluster (Arg-Arg-Lys ) upstream of the serine phosphorylation site. This guide provides a comprehensive technical analysis of H1-7 acetate, detailing its molecular architecture, mechanistic interaction with PKA, and validated protocols for kinetic profiling in drug discovery and signal transduction research.

Molecular Architecture & Physicochemical Properties[1]

Sequence Identity

-

Synonyms: H1-7, Histone H1 (1-7) fragment.[1]

-

CAS Number: 65189-70-0[2]

-

Molecular Weight: 770.9 Da (free base).[2]

-

Isoelectric Point (pI): ~12.0 (Highly Basic due to Arg/Lys content).

Structural Basis of Kinase Recognition

The efficacy of H1-7 as a PKA substrate is dictated by its consensus recognition motif. PKA is a basophilic kinase that preferentially phosphorylates serine or threonine residues in the context of arginine residues at positions -2 and -3 relative to the phosphorylation site.

| Position | Residue | Function | Mechanistic Role |

| 1 | Arg (R) | P-4 Determinant | Electrostatic anchor to the kinase active site. |

| 2 | Arg (R) | P-3 Determinant | Critical basic residue; interacts with acidic residues in the PKA catalytic cleft. |

| 3 | Lys (K) | P-2 Determinant | Enhances binding affinity; differentiates H1-7 from less specific substrates. |

| 4 | Ala (A) | P-1 Spacer | Small non-polar residue ensuring optimal steric positioning of the Serine. |

| 5 | Ser (S) | Acceptor | The nucleophilic hydroxyl group targets the |

| 6-7 | Gly-Pro | P+1/P+2 | C-terminal cap; Proline restricts conformational flexibility, locking the peptide in a recognizable state. |

Key Insight: The "RRK" motif creates a dense positive charge cluster, making H1-7 an aggressive substrate for PKA, often showing different kinetic parameters (

Mechanistic Action: The Phosphorylation Cascade

The phosphorylation of H1-7 by PKA is a sequential ordered mechanism. The PKA catalytic subunit first binds MgATP, followed by the H1-7 peptide. The transfer of the phosphoryl group occurs via a direct nucleophilic attack.

Signaling Pathway Visualization

Figure 1: The activation of PKA by cAMP and the subsequent catalytic phosphorylation of the H1-7 substrate.

Experimental Framework: Validated Protocols

Reconstitution and Handling

H1-7 is typically supplied as an acetate salt. Acetate counterions are less hygroscopic than trifluoroacetate (TFA) salts and are generally preferred for cell-based or enzymatic assays to avoid TFA toxicity or pH shifts.

-

Solvent: Reconstitute in sterile, deionized water or 50 mM Tris-HCl (pH 7.4).

-

Concentration: Prepare a stock solution of 1–5 mM.

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol A: Radiometric Kinase Assay ( P-ATP)

This is the "Gold Standard" for determining specific activity and kinetic constants.

Reagents:

-

Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl

, 1 mM DTT, 0.1 mg/mL BSA. -

Substrate: H1-7 Peptide (Final conc: 50–200

M). -

ATP Mix: 50

M cold ATP spiked with [ -

Stop Solution: 75 mM Phosphoric Acid.

Workflow:

-

Equilibration: Mix 20

L of Kinase Buffer and 5 -

Initiation: Add 5

L of PKA catalytic subunit (0.1–10 nM final). -

Start Reaction: Add 20

L of ATP Mix. Incubate at 30°C for 5–15 minutes. -

Termination: Spot 25

L of the reaction mixture onto P81 phosphocellulose paper squares. -

Wash: Immediately immerse papers in 75 mM phosphoric acid. Wash 4 times (5 min each) to remove unreacted ATP.

-

Quantification: Dry papers and count via liquid scintillation.

Data Analysis:

Calculate kinase activity using the equation:

Protocol B: Fluorescence Polarization (High-Throughput)

For non-radioactive screening, use a metal-ion dependent binding sensor (e.g., IMAP) or a specific anti-phospho-serine antibody.

Workflow:

-

Reaction: Incubate PKA, H1-7 (fluorescein-labeled if using FP direct binding, or unlabeled if using antibody detection), and ATP in 384-well plates.

-

Detection: Add Binding Reagent (M(III)-nanoparticles). The phosphorylated H1-7 binds the nanoparticles, increasing molecular volume.

-

Read: Measure Fluorescence Polarization (mP). High mP indicates phosphorylation.

Kinetic Profiling & Interpretation[4]

When characterizing H1-7 against PKA, researchers often compare it to Kemptide. H1-7 typically exhibits a distinct

Comparative Kinetic Table (Representative Values):

| Parameter | H1-7 (RRKASGP) | Kemptide (LRRASLG) | Interpretation |

| 10 – 30 | 5 – 20 | H1-7 may have slightly higher | |

| High | High | Both are rapidly phosphorylated. | |

| Specificity | PKA, PKC (weak) | PKA (Highly Specific) | The "RRK" motif is extremely selective for PKA. |

| pI | ~12.0 | ~11.0 | H1-7 is more basic; binds stronger to cation exchange papers (P81). |

Self-Validating Check: If the assay yields high background on P81 paper, it indicates that the washing steps are insufficient for the highly basic H1-7 peptide. Increase the volume of phosphoric acid or the number of washes.

References

-

Pomerantz, A. H., Allfrey, V. G., Merrifield, R. B., & Johnson, E. M. (1977). Studies on the mechanism of phosphorylation of synthetic polypeptides by a calf thymus cyclic AMP-dependent protein kinase.[3] Proceedings of the National Academy of Sciences.

-

Santa Cruz Biotechnology. H1-7 (histone H1 phosphorylation site), PKA Substrate Data Sheet.[2][2]

-

MedChemExpress. H1-7 (histone H1 phosphorylation site), PKA Substrate Product Information.

-

Kemp, B. E., Graves, D. J., Benjamini, E., & Krebs, E. G. (1977). Role of multiple basic residues in determining the substrate specificity of cyclic AMP-dependent protein kinase. Journal of Biological Chemistry.

Sources

An In-depth Technical Guide to Differentiating H-7 Inhibitor and H1-7 Peptides: Mechanisms, Applications, and Experimental Protocols

Abstract

In the landscape of cell signaling research, precision in molecular tools is paramount. A frequent point of confusion arises from the similar nomenclature of two distinct classes of research compounds: the small molecule H-7 inhibitor and various peptides contextually referred to as "H1-7 peptides." This guide provides a definitive clarification, delineating the fundamental differences in their molecular nature, mechanism of action, and applications. We will establish that H-7 is a broad-spectrum serine/threonine kinase inhibitor, while "H1-7 peptide" is an ambiguous term that can refer to several distinct entities, including peptides derived from Histone H1 subtypes or the heptapeptide hormone Angiotensin-(1-7). This whitepaper offers a detailed comparison, complete with experimental protocols and pathway diagrams, to empower researchers, scientists, and drug development professionals with the clarity required for rigorous experimental design and interpretation.

The H-7 Inhibitor: A Small Molecule Modulator of Serine/Threonine Kinases

The H-7 inhibitor, chemically known as (±)-1-(5-Isoquinolinesulphonyl)-2-methylpiperazine, is a synthetic, cell-permeable small molecule that has been extensively used for decades as a research tool to probe signal transduction pathways.[1] It is not a peptide.

Core Mechanism of Action: Kinase Inhibition

H-7 functions primarily as a competitive inhibitor at the ATP-binding site of several serine/threonine protein kinases. Its isoquinoline sulfonamide structure allows it to occupy the pocket normally reserved for ATP, thereby preventing the phosphorylation of substrate proteins. It is considered a broad-spectrum inhibitor because it targets multiple kinases with varying potencies.[2]

Key targets include:

-

Protein Kinase C (PKC): Ki of 6.0 µM[3]

-

cAMP-dependent Protein Kinase (PKA): IC50 of 3.0 µM[2]

-

cGMP-dependent Protein Kinase (PKG): IC50 of 5.8 µM[2]

-

Myosin Light Chain Kinase (MLCK): IC50 of 97.0 µM[2]

Due to its potent inhibition of PKC, H-7 has been instrumental in elucidating the role of this enzyme family in a vast array of cellular processes, including cell proliferation, differentiation, and apoptosis.[4][5][6]

Expanded and Off-Target Effects

While widely known as a kinase inhibitor, subsequent research has revealed that the effects of H-7 can be more complex. Some studies have reported cellular effects that are independent of PKC inhibition, such as the suppression of actomyosin contraction, which more closely mimics the action of MLCK inhibitors.[7] More recently, H-7 was identified as a novel inhibitor of the antioxidant enzyme Peroxiredoxin I (Prdx I), leading to an increase in cellular reactive oxygen species (ROS) and inducing differentiation in leukemia cells.[8] This finding underscores the importance of careful interpretation of data generated using H-7, as its biological effects may not be solely attributable to the inhibition of its canonical kinase targets.

Signaling Pathway Inhibition by H-7

The diagram below illustrates the primary inhibitory action of H-7 on the canonical PKA and PKC signaling pathways.

Caption: H-7 inhibits PKA and PKC by blocking ATP binding, preventing substrate phosphorylation.

The "H1-7 Peptide": Deconstructing an Ambiguous Term

Unlike the well-defined H-7 inhibitor, "H1-7 peptide" does not refer to a single, universally recognized molecule. The term's ambiguity arises from multiple contexts in which it can be interpreted. Below, we dissect the most scientifically prominent possibilities.

Interpretation 1: Peptides Derived from Histone H1 Subtypes

Histones are the chief proteins in chromatin, and the H1 linker histone family plays a crucial role in the higher-order compaction of DNA.[9] In humans, this family includes multiple subtypes, such as H1.1 through H1.5, H1.0, and H1X, as well as the testis-specific H1.7 (also known as H1FNT).[9][10][11]

Short synthetic peptides derived from the sequences of these H1 histones are commercially available and widely used in research, particularly in epigenetics and cell cycle studies.[12][13]

-

Nature: Short linear sequences of amino acids (e.g., GGGPATPKKAKKL) derived from a human Histone H1 protein.[13]

-

Function: These peptides are not inhibitors. They primarily serve as substrates for various protein kinases, including Cyclin-Dependent Kinases (CDKs) like CDK1, CDK2, and CDK5, as well as PKA.[13][14] Researchers use them in kinase assays to measure the enzymatic activity of these kinases.

-

Mechanism: In a kinase assay, the kinase transfers a phosphate group from ATP onto a specific serine or threonine residue within the H1-derived peptide sequence. The rate of this phosphorylation is then quantified.

This interpretation presents a direct functional juxtaposition to the H-7 inhibitor: one is a tool to measure kinase activity (the peptide substrate), while the other is a tool to block it (the small molecule inhibitor).

Interpretation 2: Angiotensin-(1-7) Heptapeptide

Angiotensin-(1-7) (Ang-(1-7)) is a seven-amino-acid peptide hormone and a key component of the renin-angiotensin system (RAS).[15] It is an endogenous signaling molecule with its own distinct receptor and pathway.

-

Nature: A heptapeptide (seven amino acids) with the sequence Asp-Arg-Val-Tyr-Ile-His-Pro.

-

Function: Ang-(1-7) is a biologically active hormone that generally counteracts the effects of the vasoconstrictor Angiotensin II.[15][16] Its functions are pleiotropic, including vasodilation, anti-inflammatory, anti-proliferative, and anti-fibrotic effects.[17][18]

-

Mechanism: Ang-(1-7) acts by binding to and activating its specific G protein-coupled receptor, the Mas receptor (MasR).[15][18] This binding initiates a downstream signaling cascade that is entirely distinct from the pathways inhibited by H-7.

Signaling Pathway Activation by Angiotensin-(1-7)

The diagram below shows the signaling cascade initiated by Ang-(1-7) binding to its Mas receptor, a mechanism fundamentally different from that of H-7.

Caption: Angiotensin-(1-7) activates the Mas receptor, initiating pro-survival and vasodilatory signals.

Head-to-Head Comparison: H-7 Inhibitor vs. H1-7 Peptides

To provide maximum clarity, the salient features of these compounds are summarized below.

| Feature | H-7 Inhibitor | "H1-7 Peptide" (Histone H1-derived) | "H1-7 Peptide" (Angiotensin-(1-7)) |

| Molecular Class | Small Molecule (Isoquinoline sulfonamide) | Peptide (e.g., 13 amino acids) | Peptide (7 amino acids) |

| Origin | Synthetic | Synthetic (sequence from endogenous protein) | Endogenous Hormone (also available synthetically) |

| Primary Function | Inhibitor | Substrate | Agonist / Ligand |

| Primary Target(s) | PKA, PKC, PKG, MLCK, Prdx I[2][8] | CDK1, CDK2, CDK5, PKA[13][14] | Mas Receptor (MasR)[15] |

| Mechanism | Competitively binds ATP-binding site of kinases, blocking phosphorylation.[2] | Provides a recognition sequence for kinases to phosphorylate. Used to measure kinase activity.[14] | Binds and activates a specific cell surface receptor to initiate a signaling cascade.[18] |

| Key Application | Probing the role of serine/threonine kinases in cellular pathways.[1] | In vitro quantification of kinase activity.[14] | Studying the cardiovascular and anti-inflammatory effects of the RAS.[15][17] |

Experimental Protocols

To illustrate the practical differences in their use, we provide representative, field-proven methodologies for each class of compound.

Protocol: In Vitro Kinase Assay Using H-7 Inhibitor

This protocol describes a typical experiment to determine the IC50 of H-7 against a target kinase, such as PKA.

Objective: To measure the concentration of H-7 required to inhibit 50% of PKA activity.

Materials:

-

Recombinant active PKA enzyme

-

PKA peptide substrate (e.g., Kemptide)

-

H-7 Dihydrochloride stock solution (e.g., 10 mM in H₂O)

-

ATP, [γ-³²P]ATP (radiolabeled) or ADP-Glo™ Kinase Assay kit (Promega) for non-radioactive detection

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

96-well microplate

-

Phosphocellulose paper and wash buffers (for radiolabeling) or luminometer (for ADP-Glo™)

Procedure:

-

Prepare H-7 Dilutions: Serially dilute the H-7 stock solution in kinase reaction buffer to create a range of concentrations (e.g., from 100 µM to 1 nM) plus a vehicle-only control (H₂O).

-

Set Up Reactions: In a 96-well plate, add 10 µL of each H-7 dilution or vehicle.

-

Add Enzyme: Add 20 µL of PKA enzyme (at a pre-determined optimal concentration) to each well. Incubate for 10 minutes at room temperature to allow the inhibitor to bind.

-

Initiate Reaction: Start the kinase reaction by adding 20 µL of a substrate/ATP master mix containing the PKA peptide substrate and ATP (spiked with [γ-³²P]ATP). Final ATP concentration should be at or near the Km for the enzyme.

-

Incubate: Incubate the plate at 30°C for a set time (e.g., 20-30 minutes) within the linear range of the reaction.

-

Stop Reaction & Quantify:

-

Radiolabeling: Spot a portion of the reaction mix onto phosphocellulose paper. Wash extensively to remove unincorporated [γ-³²P]ATP. Quantify the remaining radioactivity (representing phosphorylated substrate) using a scintillation counter.

-

ADP-Glo™: Stop the reaction by adding ADP-Glo™ Reagent. Follow the manufacturer's protocol to measure the amount of ADP produced via a luminescence readout.

-

-

Data Analysis: Plot the percentage of remaining kinase activity against the logarithm of H-7 concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Protocol: CDK Activity Assay Using a Histone H1-Derived Peptide Substrate

This protocol details the use of a Histone H1-derived peptide to measure the activity of an immunoprecipitated CDK complex.

Objective: To quantify the activity of CDK1/Cyclin B1 immunoprecipitated from cell lysates.

Materials:

-

Cell lysate from synchronized cells (e.g., mitotic arrest)

-

Anti-CDK1 antibody and Protein A/G agarose beads

-

Histone H1-derived peptide (e.g., from AnaSpec, AS-61761)[13]

-

ATP, [γ-³²P]ATP

-

Kinase reaction buffer (as in 4.1)

-

Lysis buffer, wash buffers

Procedure:

-

Immunoprecipitation: Incubate cell lysate with anti-CDK1 antibody for 2-4 hours at 4°C. Add Protein A/G beads and incubate for another 1 hour to capture the antibody-CDK1 complex.

-

Wash: Pellet the beads by centrifugation and wash them three times with lysis buffer and twice with kinase reaction buffer to remove detergents and non-specific proteins.

-

Set Up Kinase Reaction: Resuspend the final bead pellet in 30 µL of kinase reaction buffer.

-

Initiate Reaction: Start the reaction by adding 20 µL of a master mix containing the Histone H1-derived peptide substrate (e.g., 1 mg/mL), ATP, and [γ-³²P]ATP.

-

Incubate: Incubate at 30°C for 20 minutes with gentle agitation.

-

Stop & Quantify: Centrifuge to pellet the beads. Spot 20 µL of the supernatant onto phosphocellulose paper. Wash and quantify radioactivity as described in Protocol 4.1.

-

Data Analysis: Compare the radioactive counts from your experimental samples to positive and negative controls (e.g., immunoprecipitates from asynchronous cells) to determine the relative CDK1 activity.

Conclusion

The H-7 inhibitor and the various molecules ambiguously termed "H1-7 peptides" are fundamentally different tools for the molecular biologist and drug developer. H-7 is a synthetic small molecule inhibitor that blocks the function of key signaling kinases. In contrast, peptides like those derived from Histone H1 are substrates used to measure kinase activity, while endogenous hormones like Angiotensin-(1-7) are signaling agonists that activate their own distinct receptor pathways. A precise understanding of these differences is not merely academic; it is essential for the design of well-controlled experiments, the accurate interpretation of results, and the ultimate success of research and development programs. This guide serves as a definitive reference to prevent conceptual cross-contamination and promote scientific rigor.

References

- Bio-Techne. H-7 dihydrochloride | Broad Spectrum Protein Kinase Inhibitors. [URL: https://www.bio-techne.com/p/h-7-dihydrochloride_2969]

- MedchemExpress. Protein kinase inhibitor H-7 dihydrochloride. [URL: https://www.medchemexpress.com/h-7-dihydrochloride.html]

- Thermo Fisher Scientific. H-7 dihydrochloride, Thermo Scientific Chemicals. [URL: https://www.thermofisher.

- Tocris Bioscience. H-7 dihydrochloride | Broad Spectrum Protein Kinase Inhibitors. [URL: https://www.tocris.com/products/h-7-dihydrochloride_2969]

- MedchemExpress. Protein kinase inhibitor H-7. [URL: https://www.medchemexpress.com/protein-kinase-inhibitor-h-7.html]

- Cayman Chemical. H-7 (hydrochloride) (CAS Number: 108930-17-2). [URL: https://www.caymanchem.com/product/10010853/h-7-(hydrochloride)]

- Patsnap Synapse. (2024). What are B7-H7 inhibitors and how do they work? [URL: https://synapse.patsnap.com/blog/what-are-b7-h7-inhibitors-and-how-do-they-work]

- MedKoo Biosciences. H-7 inhibitor | protein kinase C inhibitor | CAS#84477-87-2. [URL: https://www.medkoo.com/products/2635]

- Keller, H. U., Niggli, V., & Zimmermann, A. (1990). The protein kinase C inhibitor H-7 activates human neutrophils: effect on shape, actin polymerization, fluid pinocytosis and locomotion. Journal of Cell Science, 96(1), 99-106. [URL: https://pubmed.ncbi.nlm.nih.gov/2167198/]

- Wang, Y., et al. (2016). Identification of H7 as a novel peroxiredoxin I inhibitor to induce differentiation of leukemia cells. Oncotarget, 7(8), 9295–9308. [URL: https://pubmed.ncbi.nlm.nih.gov/26811520/]

- Volberg, T., et al. (1994). Effect of protein kinase inhibitor H-7 on the contractility, integrity, and membrane anchorage of the microfilament system. Cell Motility and the Cytoskeleton, 29(4), 321-338. [URL: https://pubmed.ncbi.nlm.nih.gov/7895315/]

- Nel, A. E., et al. (1987). The protein kinase C inhibitor H-7, inhibits antigen and IL-2-induced proliferation of murine T cell lines. Biochemical and Biophysical Research Communications, 145(2), 666-672. [URL: https://pubmed.ncbi.nlm.nih.gov/3496531/]

- Bhattacharya, J., et al. (2013). Dual-acting stapled peptides target both HIV-1 entry and assembly. PLoS ONE, 8(11), e76121. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3829906/]

- Zhao, Y., et al. (2018). Discovery and Characterization of a High-Affinity Small Peptide Ligand, H1, Targeting FGFR2IIIc for Skin Wound Healing. Cellular Physiology and Biochemistry, 49(5), 2049-2062. [URL: https://pubmed.ncbi.nlm.nih.gov/30196288/]

- Creative Biolabs. B7-H7 Immune Checkpoint Molecule for Drug Development. [URL: https://www.creative-biolabs.com/drug-discovery/therapeutics/b7-h7-immune-checkpoint-molecule-for-drug-development.htm]

- GeneCards. H1-7 Gene - H1FNT Protein. [URL: https://www.genecards.org/cgi-bin/carddisp.pl?gene=H1FNT]

- Singh, A. K., & Karnik, S. S. (2016). Angiotensin-(1-7): A Novel Peptide to Treat Hypertension and Nephropathy in Diabetes? International Journal of Molecular Sciences, 17(7), 1092. [URL: https://www.mdpi.com/1422-0067/17/7/1092]

- Alzheimer's Drug Discovery Foundation. (2023). Angiotensin 1-7. [URL: https://www.alzdiscovery.org/uploads/cognitive_vitality_media/Angiotensin-1-7-Cognitive-Vitality-Report.pdf]

- NCBI. (2025). H1-7 H1.7 linker histone [human]. [URL: https://www.ncbi.nlm.nih.gov/gene/341567]

- Wang, J., et al. (2018). Histone Deacetylase 7-Derived Peptides Play a Vital Role in Vascular Repair and Regeneration. Advanced Science, 5(8), 1800006. [URL: https://pubmed.ncbi.nlm.nih.gov/30128229/]

- Blue Tiger Scientific. Phosphorylated Histone H1 - Derived Peptide - (5-FAM) labeled. [URL: https://www.bluetigerscientific.com/phosphorylated-histone-h1-derived-peptide-5-fam-labeled.html]

- AnaSpec. Histone H1-derived Peptide - 1 mg. [URL: https://www.anaspec.com/products/product.asp?id=61761]

- Millán-Zambrano, G., et al. (2024). Quantification of Histone H1 Subtypes Using Targeted Proteomics. International Journal of Molecular Sciences, 25(19), 10567. [URL: https://www.mdpi.com/1422-0067/25/19/10567]

- Chen, J., et al. (2024). Histone Deacetylase 7-Derived 7-Amino Acid Peptide Increases Skin Wound Healing via Regulating Epidermal Fibroblast Proliferation and Migration. Stem Cells International, 2024, 9993897. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10685243/]

- MedchemExpress. Histone H1-derived Peptide. [URL: https://www.medchemexpress.com/histone-h1-derived-peptide.html]

- Wiemer, G., et al. (2002). Role of the vasodilator peptide angiotensin-(1–7) in cardiovascular drug therapy. Journal of the Renin-Angiotensin-Aldosterone System, 3(Suppl 1), S3-S10. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8079148/]

- Patel, H., et al. (2024). Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer. Molecular Cancer Therapeutics, 23(5), 681-694. [URL: https://aacrjournals.org/mct/article/23/5/681/738670/Selective-CDK7-Inhibition-Suppresses-Cell-Cycle]

- Nevola, L., & Giralt, E. (2021). Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. Frontiers in Chemistry, 9, 663131. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2021.663131/full]

- Gallagher, P. E., & Tallant, E. A. (2015). Angiotensin-(1-7): A Peptide Hormone with Anti-Cancer Activity. Current Medicinal Chemistry, 22(28), 3243-3249. [URL: https://www.researchgate.net/publication/281149721_Angiotensin-1-7_A_Peptide_Hormone_with_Anti-Cancer_Activity]

- de Vries, R. D., et al. (2022). Inhibition of H1 and H5 Influenza A Virus Entry by Diverse Macrocyclic Peptides Targeting the Hemagglutinin Stem Region. ACS Chemical Biology, 17(8), 2269-2280. [URL: https://pubs.acs.org/doi/10.1021/acschembio.2c00424]

- Azuma, T., et al. (2007). B7-H1 is a ubiquitous antiapoptotic receptor on cancer cells. Blood, 110(5), 1557-1563. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1975842/]

- Tsumoto, K., et al. (2018). Intramolecular H-bonds govern the recognition of a flexible peptide by an antibody. The Journal of Biochemistry, 164(5), 345-353. [URL: https://academic.oup.com/jb/article/164/5/345/5054174]

- Kanehisa Laboratories. (2025). KEGG PATHWAY Database. [URL: https://www.genome.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. bio-techne.com [bio-techne.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medkoo.com [medkoo.com]

- 6. The protein kinase C inhibitor H-7, inhibits antigen and IL-2-induced proliferation of murine T cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of protein kinase inhibitor H-7 on the contractility, integrity, and membrane anchorage of the microfilament system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of H7 as a novel peroxiredoxin I inhibitor to induce differentiation of leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 10. H1-7 H1.7 linker histone [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 11. Quantification of Histone H1 Subtypes Using Targeted Proteomics [mdpi.com]

- 12. bluetigerscientific.com [bluetigerscientific.com]

- 13. Histone H1-derived Peptide - 1 mg [anaspec.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Angiotensin-(1-7): A Novel Peptide to Treat Hypertension and Nephropathy in Diabetes? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Role of the vasodilator peptide angiotensin-(1–7) in cardiovascular drug therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. alzdiscovery.org [alzdiscovery.org]

- 18. researchgate.net [researchgate.net]

Technical Guide: Molecular Weight & Physicochemical Profiling of H1-7 Acetate Salt

Executive Summary

H1-7 Acetate Salt (Sequence: Arg-Arg-Lys-Ala-Ser-Gly-Pro ) is a synthetic heptapeptide derived from the phosphorylation site of calf thymus Histone H1. It serves as a highly specific substrate for cAMP-dependent protein kinase (PKA) , widely utilized in kinetic studies and kinase activity assays.

This guide addresses a critical, often overlooked variable in quantitative biochemistry: the discrepancy between the theoretical molecular weight (MW) of the peptide sequence and the gross weight of the lyophilized acetate salt. Failure to account for the acetate counterions and hydration shell can lead to molarity errors of 20–30% in experimental assays.

Part 1: Molecular Identity & Physicochemical Properties

Chemical Structure & Sequence

The H1-7 peptide is a cationic, hydrophilic sequence containing multiple basic residues (Arginine, Lysine) which necessitate counterions for stability in solid form.

| Property | Specification |

| Peptide Name | H1-7 (Histone H1 Phosphorylation Site) |

| Sequence (One-Letter) | RRKASGP |

| Sequence (Three-Letter) | H-Arg-Arg-Lys-Ala-Ser-Gly-Pro-OH |

| CAS Number | 65189-70-0 |

| Molecular Formula (Base) | C₃₁H₅₈N₁₄O₉ |

| Isoelectric Point (pI) | ~12.0 (Highly Basic) |

Molecular Weight Analysis: The "Salt Correction" Factor

Researchers often confuse the Molecular Weight of the Free Base with the Formula Weight of the Salt . For H1-7 Acetate, the basic residues (Arg, Lys, N-terminus) are protonated, attracting acetate (CH₃COO⁻) counterions.

Quantitative Breakdown

-

Basic Sites: 2 Arginines (guanidino), 1 Lysine (amino), 1 N-terminus.

-

Theoretical Max Counterions: 4 Acetate ions per peptide molecule.

| Form | Formula | Molecular Weight ( g/mol ) | Notes |

| Free Base | C₃₁H₅₈N₁₄O₉ | 770.89 | Use this for molarity calculations after correcting for net peptide content. |

| Mono-Acetate | Base + C₂H₄O₂ | ~830.94 | Hypothetical minimal salt form. |

| Tetra-Acetate | Base + 4(C₂H₄O₂) | ~1011.09 | Theoretical fully saturated salt form. |

Critical Insight: Commercial preparations of H1-7 Acetate are rarely stoichiometric. They are supplied based on Net Peptide Content (NPC) , typically 70–80%. The remaining 20–30% consists of acetate counterions and residual water.

Correct Molarity Calculation:

Part 2: Biological Mechanism & Application

Mechanism of Action: PKA Phosphorylation

H1-7 acts as a phosphate acceptor. The serine residue at position 5 (Ser-5) is the target for the catalytic subunit of PKA. The adjacent basic residues (Arg-Arg) create a consensus sequence (

Signaling Pathway Visualization

The following diagram illustrates the role of H1-7 within the PKA signaling cascade, highlighting its utility as an in vitro probe for kinase activity.

Figure 1: Mechanism of H1-7 phosphorylation by Protein Kinase A (PKA).

Part 3: Experimental Protocols & Handling

Reconstitution Strategy

Due to the hygroscopic nature of acetate salts, precise handling is required to prevent degradation and weighing errors.

Protocol: Stock Solution Preparation (10 mM)

-

Equilibration: Allow the peptide vial to equilibrate to room temperature (20–25°C) before opening to prevent condensation.

-

Solvent Selection: Use sterile, nuclease-free water or 50 mM Tris-HCl (pH 7.4). Avoid phosphate buffers initially if downstream assays involve phosphotransfer detection.

-

Calculation:

-

Check the Certificate of Analysis (CoA) for the Net Peptide Content (NPC) .

-

Example: You have 5 mg gross weight, NPC = 75%.

-

Actual Peptide Mass =

. -

Moles =

. -

Volume for 10 mM =

.

-

-

Dissolution: Vortex gently. H1-7 is highly soluble in water due to its basic residues.

-

Storage: Aliquot into single-use volumes. Flash freeze in liquid nitrogen. Store at -20°C (stable for 3-6 months) or -80°C (stable for >1 year).

Analytical Verification Workflow

To validate the integrity of H1-7 acetate stocks, use the following decision tree.

Figure 2: Quality Control workflow for validating H1-7 peptide stocks.

Part 4: Technical Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Inconsistent Kinase Activity | Incorrect Molarity | Recalculate concentration using NPC (not gross weight). |

| Precipitation | High Ionic Strength | Dilute stock in water first, then add to high-salt reaction buffer. |

| Peak Splitting (HPLC) | Oxidation (Met) or Deamidation | H1-7 lacks Met/Cys, so oxidation is rare. Check for N-terminal degradation or impurity. |

| Low Signal in Assay | Phosphatase Contamination | Add phosphatase inhibitors (e.g., Sodium Orthovanadate) to the assay buffer. |

References

-

Pomerantz, A. H., et al. (1977). Phosphorylation of cyclic AMP-dependent protein kinase substrates. Proceedings of the National Academy of Sciences, 74(10), 4261-4265. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Peptide Substrates. Retrieved from [Link]

Application Note: Precision Profiling of PKA Activity Using the H1-7 Peptide

Topic: Kinetic Quantification of Protein Kinase A (PKA) Activity Using the Histone H1-Derived H1-7 Peptide Substrate Content Type: Application Note & Detailed Protocol Audience: Senior Scientists, Biochemists, and Drug Discovery Researchers

Introduction & Mechanistic Basis[1][2][3]

The cAMP-dependent protein kinase (PKA) is a central node in eukaryotic signal transduction, regulating metabolism, gene expression, and cell division. While whole proteins like Histone H1 were historically used to assay PKA, they suffer from non-specific phosphorylation sites and heterogenous kinetics.

The H1-7 peptide (Arg-Arg-Lys-Ala-Ser-Gly-Pro) is a synthetic heptapeptide derived from the phosphorylation site around Serine-38 of calf thymus Histone H1.[1]

Why H1-7? (Expert Insight)

Unlike the commonly used "Kemptide" (LRRASLG), H1-7 retains the specific R-R-K-A-S consensus sequence found in nuclear targets. Its utility is defined by two critical physicochemical properties:

-

High Specificity: The Arginine/Lysine-rich N-terminus (RRK) creates a strong electrostatic interaction with the acidic patch of the PKA catalytic cleft, ensuring a low

and high specificity relative to other Ser/Thr kinases. -

Cationic Charge: The net positive charge (+3 at neutral pH) allows for the use of the P81 Phosphocellulose Paper Binding Assay . This is the "Gold Standard" method described below, as the positively charged peptide binds to the anionic P81 paper, while unreacted [

-

PKA Signaling Context

The following diagram illustrates the canonical pathway where H1-7 mimics the nuclear substrates of PKA.

Figure 1: Canonical PKA activation pathway showing the precise entry point of the H1-7 substrate mimic.

Experimental Protocol: Radiometric P81 Filter-Binding Assay

Methodological Choice: While fluorescence polarization (FP) and TR-FRET kits exist, the radiometric P81 assay remains the benchmark for determining precise kinetic constants (

Materials & Reagents[2][3][4][5][6]

| Component | Specification | Purpose |

| Substrate | H1-7 Peptide (RRKASGP) | Specific PKA acceptor. Store at -20°C. |

| Enzyme | PKA Catalytic Subunit (Purified) | Active kinase.[2] Avoid freeze-thaw cycles. |

| Radiolabel | [ | Phosphate donor. |

| Assay Buffer | 20 mM MOPS (pH 7.2), 25 mM | Maintains pH and inhibits phosphatases. |

| Cofactor Mix | 75 mM MgCl | Essential for kinase activity. |

| Solid Phase | Whatman P81 Phosphocellulose Paper | Binds basic H1-7 peptide; repels ATP. |

| Wash Acid | 0.75% Phosphoric Acid ( | Washes away unbound ATP. |

Step-by-Step Workflow

Phase 1: Reaction Assembly

-

Preparation of 5X Substrate/Buffer Mix:

-

Dilute H1-7 peptide to 500 µM in Assay Buffer (Final reaction conc: 100 µM).

-

Note: The

of H1-7 for PKA is typically ~50-100 µM. We use saturating concentrations for activity screening.

-

-

Preparation of ATP Mix:

-

Mix 10 µL of 500 µM cold ATP with 0.5 µL [

- -

Add MgCl

to a final concentration of 15 mM in the mix.

-

-

Enzyme Activation:

-

Dilute PKA catalytic subunit to 10 ng/µL in Assay Buffer on ice.

-

Phase 2: The Kinase Reaction

-

Initiation:

-

In a microcentrifuge tube, combine:

-

10 µL 5X H1-7 Peptide Mix

-

10 µL PKA Enzyme Solution

-

20 µL Water (or inhibitor/test compound)

-

-

Incubate at 30°C for 2 minutes to equilibrate.

-

Start reaction by adding 10 µL of ATP/Mg Mix .

-

-

Incubation:

-

Incubate at 30°C for exactly 10 minutes.

-

Critical: The reaction must remain linear. Do not exceed 15% substrate consumption.

-

Phase 3: Termination and Filtration

-

Spotting:

-

Pipette 20 µL of the reaction mixture directly onto a numbered square (2 cm x 2 cm) of P81 Phosphocellulose paper.

-

Allow to air dry for 30 seconds.

-

-

Washing (The Critical Step):

-

Immerse P81 papers in a beaker containing 0.75% Phosphoric Acid.

-

Wash 3 times, 10 minutes per wash, with gentle agitation.

-

Mechanism:[3] The acid keeps the peptide protonated (binding to the paper) while solubilizing the unreacted ATP (which washes away).

-

-

Quantification:

-

Rinse papers once with acetone (to speed drying).

-

Air dry.

-

Transfer to scintillation vials, add scintillant, and count in a Liquid Scintillation Counter (LSC).

-

Experimental Logic Diagram

Figure 2: Workflow for the Radiometric P81 Filter-Binding Assay.

Data Analysis & Validation

Calculating Specific Activity

Convert raw CPM (Counts Per Minute) to pmol phosphate incorporated:

- : Reaction without enzyme (background).

- : Specific activity of the ATP mix (spot 5 µL of ATP mix directly on paper, do not wash, and count).

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| High Background ( | Insufficient washing | Increase wash volume or frequency. Ensure phosphoric acid is fresh. |

| Low Signal | Peptide degradation | H1-7 is susceptible to proteases. Add protease inhibitors if using crude lysates. |

| Non-Linear Kinetics | Substrate depletion | Reduce reaction time or enzyme concentration. Ensure <15% ATP conversion. |

| Poor Binding | pH too high during wash | P81 binding requires acidic conditions. Check |

Alternative: Non-Radiometric Spectrophotometric Assay

For labs without radiation safety clearance, the H1-7 peptide can be used in a Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) Coupled Assay .

-

Principle: PKA consumes ATP

ADP. PK converts ADP + PEP -

Readout: Monitor the decrease in NADH absorbance at 340 nm .

-

Note: This requires higher concentrations of H1-7 (200-300 µM) to generate sufficient ADP for detection.

References

-

Pomerantz, A. H., et al. (1977). "Studies on the mechanism of phosphorylation of synthetic polypeptides by a calf thymus cyclic AMP-dependent protein kinase." Journal of Biological Chemistry, 252(13), 4428-4438.

-

Santa Cruz Biotechnology. "H1-7 (histone H1 phosphorylation site), PKA Substrate."[4] Product Specification. [4]

-

MedChemExpress. "H1-7 (histone H1 phosphorylation site), PKA Substrate." Product Protocol.

-

Roskoski, R. Jr. (1983). "Assays of protein kinase." Methods in Enzymology, 99, 3-6.

Sources

- 1. Studies on the mechanism of phosphorylation of synthetic polypeptides by a calf thymus cyclic AMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cpcscientific.com [cpcscientific.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. H1-7 (histone H1 phosphorylation site), PKA Substrate | CAS 65189-70-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to the HPLC Purification of H1-7 Acetate

Introduction: The Critical Role of Purity for H1-7 Acetate

H1-7 acetate is a compound with significant utility in biochemical and pharmaceutical research, often serving as a key component in peptide synthesis and drug development pathways.[1] Its efficacy and reliability in these applications—from cell signaling studies to the formulation of peptide-based therapeutics—are directly contingent on its purity.[1] The presence of impurities, which are artifacts of the chemical synthesis process, can dramatically affect the safety and efficacy of peptide drugs.[2]

Synthetic peptide production can introduce a variety of product-related impurities, including truncated sequences, deletion sequences, incompletely removed protecting groups, or products of side-chain reactions.[3][4][5] Consequently, a robust and well-characterized purification strategy is not merely a procedural step but a fundamental requirement for ensuring experimental reproducibility and therapeutic safety.

This guide provides a comprehensive overview of the principles and detailed protocols for the purification of H1-7 acetate using High-Performance Liquid Chromatography (HPLC). We will explore the most effective chromatographic techniques, delve into the rationale behind methodological choices, and offer step-by-step protocols designed for immediate application by researchers, scientists, and drug development professionals.

Part 1: Analyte Characterization and Impurity Profiling

A successful purification strategy begins with a thorough understanding of the target molecule and its potential contaminants. While the exact sequence of H1-7 may vary, the principles of characterization remain universal for any peptide.

1.1. Essential Physicochemical Properties

Before initiating purification, it is crucial to determine or estimate the key properties of the H1-7 peptide. These parameters dictate the selection of the appropriate chromatographic mode and conditions.

| Property | Significance for HPLC Purification |

| Molecular Weight (MW) | Influences the choice of column pore size. Peptides and small proteins require wide-pore (e.g., 300 Å) stationary phases to ensure access to the bonded phase surface.[6][7] |

| Hydrophobicity | This is the primary determinant of retention in Reversed-Phase HPLC (RP-HPLC). It can be estimated by calculating the Grand Average of Hydropathicity (GRAVY) score from the amino acid sequence. |

| Isoelectric Point (pI) | The pH at which the peptide has a net zero charge. This is critical for developing Ion-Exchange Chromatography (IEX) methods, as it determines the peptide's charge at a given pH.[8] |

| Acetate Counter-ion | The final product is the acetate salt, which is more biocompatible than the trifluoroacetate (TFA) often used in RP-HPLC.[9][10] The purification strategy must incorporate a final salt exchange step or utilize an acetate-based buffer system. |

1.2. Common Impurities in Synthetic Peptides

Impurities in chemically synthesized peptides like H1-7 are often structurally similar to the target molecule, making purification challenging.[11] Common impurities include:

-

Deletion Sequences: Peptides missing one or more amino acids due to incomplete coupling during synthesis.[4][5]

-

Truncated Sequences: Chains that stopped growing prematurely.

-

Incompletely Deprotected Peptides: Peptides still carrying protecting groups (e.g., Fmoc) from the synthesis process.[9][12]

-

Oxidation and Deamidation Products: Chemical modifications that can occur during synthesis or storage, often altering the charge and/or hydrophobicity of the peptide.[4]

Part 2: Chromatographic Purification Strategies

The purification of peptides to a high degree of homogeneity (>98%) often requires an orthogonal approach, combining multiple chromatographic techniques that separate based on different molecular properties.

Caption: Logical flow for selecting an HPLC purification strategy based on primary impurity type.

2.1. Reversed-Phase HPLC (RP-HPLC): The Workhorse of Peptide Purification

RP-HPLC is the most widely used technique for peptide purification due to its high resolving power for separating molecules with subtle differences in hydrophobicity.[6][13][14]

Principle of Separation: The separation occurs on a non-polar stationary phase (typically silica bonded with C18 alkyl chains) with a polar mobile phase. Peptides are loaded under highly aqueous conditions and retained via hydrophobic interactions. They are then eluted by increasing the concentration of an organic solvent (typically acetonitrile), with more hydrophobic peptides eluting later.[13][15]

Key Considerations for RP-HPLC:

-

Ion-Pairing Reagents: Trifluoroacetic acid (TFA) is commonly added at 0.1% to both aqueous and organic mobile phases. It serves two purposes: it sharpens peaks by forming an ion pair with positively charged residues on the peptide, and it masks the activity of residual silanol groups on the silica surface.[7][16]

-

Column Chemistry: A wide-pore (300 Å) C18 or C8 column is standard for peptides, allowing the molecules to fully interact with the stationary phase.[6][7]

-

Gradient Optimization: The gradient slope is a critical parameter. A shallow gradient (e.g., 0.5-1% organic per minute) provides the best resolution for complex mixtures.[16]

Protocol 1: Preparative RP-HPLC for H1-7 Purification

This protocol outlines a standard starting point for purifying a crude peptide like H1-7.

1. Materials and Reagents:

- Mobile Phase A (Aqueous): HPLC-grade water with 0.1% (v/v) TFA.

- Mobile Phase B (Organic): HPLC-grade acetonitrile with 0.1% (v/v) TFA.

- Crude H1-7 Peptide: Lyophilized powder.

- Sample Solvent: Mobile Phase A.

- HPLC System: Preparative scale with gradient capability and UV detector.

- Column: Preparative C18 column (e.g., 21.2 mm x 250 mm, 10 µm, 300 Å).

2. Method:

- Mobile Phase Preparation: Prepare fresh mobile phases and degas thoroughly by sonication or helium sparging.

- Sample Preparation: Dissolve the crude H1-7 peptide in the sample solvent to a concentration of 10-20 mg/mL. Ensure complete dissolution and filter through a 0.45 µm syringe filter to remove particulates.[15]

- Column Equilibration: Install the preparative column and equilibrate with 95% Mobile Phase A / 5% Mobile Phase B at the desired flow rate (e.g., 15-20 mL/min for a 21.2 mm ID column) for at least 5 column volumes, or until a stable baseline is achieved.

- Chromatographic Run:

- Inject the filtered sample onto the column.

- Set UV detection at 214 nm for the peptide backbone and 280 nm if aromatic residues are present.[15]

- Run a linear gradient optimized from an initial analytical run. A typical starting gradient is shown in the table below.

- Fraction Collection: Collect fractions (e.g., 5-10 mL per tube) across the eluting peaks.

- Analysis and Pooling: Analyze each fraction for purity using an analytical RP-HPLC method. Pool the fractions that meet the required purity specification (e.g., >98%).

- Solvent Removal: Lyophilize the pooled fractions to obtain the purified peptide as a TFA salt.

Typical RP-HPLC Gradient Conditions

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|---|

| 0.0 | 20.0 | 95.0 | 5.0 |

| 5.0 | 20.0 | 95.0 | 5.0 |

| 65.0 | 20.0 | 55.0 | 45.0 |

| 70.0 | 20.0 | 5.0 | 95.0 |

| 75.0 | 20.0 | 5.0 | 95.0 |

| 76.0 | 20.0 | 95.0 | 5.0 |

| 85.0 | 20.0 | 95.0 | 5.0 |

2.2. Ion-Exchange Chromatography (IEX): An Orthogonal Approach

IEX separates molecules based on their net surface charge.[2][13] It is an excellent secondary purification step ("polishing") after RP-HPLC because its separation mechanism is completely different, allowing for the removal of impurities that co-elute in the reversed-phase system.[17][18]

Principle of Separation: The peptide is loaded onto a column containing charged functional groups (e.g., sulfopropyl for strong cation exchange, quaternary ammonium for strong anion exchange). The peptide displaces counter-ions and binds to the resin. Elution is achieved by increasing the ionic strength (salt concentration) or changing the pH of the mobile phase to disrupt the electrostatic interaction.[2][18]

Protocol 2: Cation-Exchange Polishing Step for H1-7

This protocol assumes H1-7 has a net positive charge at the operating pH (i.e., operating pH < pI).

1. Materials and Reagents:

- Mobile Phase A (Low Salt): 20 mM Sodium Phosphate, pH 3.0.

- Mobile Phase B (High Salt): 20 mM Sodium Phosphate, 1.0 M NaCl, pH 3.0.

- H1-7 Peptide (from RP-HPLC): Dissolved in Mobile Phase A.

- IEX System: HPLC or FPLC system.

- Column: Strong Cation-Exchange (SCX) column.

2. Method:

- Sample Preparation: Dissolve the partially purified H1-7 from the RP-HPLC step in Mobile Phase A. Ensure the salt concentration of the sample is low to facilitate binding.

- Column Equilibration: Equilibrate the SCX column with 100% Mobile Phase A until pH and conductivity are stable.

- Chromatographic Run:

- Load the sample onto the column.

- Wash the column with 100% Mobile Phase A for 3-5 column volumes to remove any unbound impurities.

- Elute the bound peptide using a linear gradient from 0% to 50% Mobile Phase B over 20-30 column volumes.

- Fraction Collection and Analysis: Collect fractions and analyze for purity. Pool the pure fractions.

- Desalting: The purified peptide is now in a high-salt buffer. It must be desalted, typically using an RP-C18 cartridge or another round of RP-HPLC with a volatile buffer system.

Part 3: Post-Purification Processing and Salt Exchange

The final steps are critical for obtaining the desired H1-7 acetate in a stable, usable form.

Caption: Standard workflow from crude peptide to final quality-controlled H1-7 acetate.

3.1. Salt Exchange to Acetate Form

If purification was performed using TFA-containing mobile phases, the resulting peptide will be a TFA salt. To obtain the acetate salt, a counter-ion exchange is necessary.

Protocol 3: TFA to Acetate Salt Exchange

1. Method 1: HPLC-Based Exchange

- Re-purify the pooled, lyophilized peptide on an RP-HPLC column using a mobile phase system where TFA is replaced with 0.1% acetic acid.

- Collect the main peak and lyophilize directly. This process may need to be repeated 2-3 times to ensure complete exchange.

2. Method 2: Ion-Exchange Resin

- Dissolve the peptide TFA salt in water.

- Pass the solution through a column packed with a suitable anion-exchange resin that has been pre-equilibrated with an acetate buffer.

- The resin will retain the TFA ions and replace them with acetate ions in the solution.

- Collect the eluate containing the H1-7 acetate and lyophilize.

3.2. Final Lyophilization and Quality Control

After purification and salt exchange, the final solution is freeze-dried (lyophilized) to produce a stable, fluffy white powder.[14][16] Rigorous quality control is essential and should include:

-

Analytical RP-HPLC: To confirm final purity.

-

Mass Spectrometry: To verify the molecular weight and thus the identity of the peptide.[9]

-

Amino Acid Analysis: To confirm the amino acid composition and quantify the peptide content.

References

- Alfa Chemistry. (n.d.). Separation & Purification of Peptide by Ion Chromatography.

- Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques.

- Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification.

-

Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. Nature Protocols, 2(1), 191-197. [Link]

- Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.

- Phenomenex. (n.d.). Peptide Separations by Cation Exchange Chromatography using Luna SCX.

- Downstream Column. (2020, September 23). Combining Ion Exchange and Reverse Phase Chromatography for Highly Efficient and Cost Effective Peptide Purification.

- Pharmaceutical Technology. (2016, August 2). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns.

- BenchChem. (n.d.). Application Note: Analytical Reversed-Phase HPLC Method for Peptides Containing H-DL-Abu-OH.

- Google Patents. (2012). US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides.

- BioPharmaSpec. (2025, June 11). Managing Product-Related Impurities in Synthetic Peptides.

- Agilent Technologies. (2020, November 10). Analysis of a Synthetic Peptide and Its Impurities.

- MDPI. (2025, February 2). Investigation of Impurities in Peptide Pools.

- Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.

- American Society for Microbiology. (n.d.). Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment.

- Chem-Impex. (n.d.). H1-7 acetate salt.

- National Center for Biotechnology Information. (n.d.). CID 88744511.

- Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling.

- AAPPTec. (n.d.). Peptide Purification.

- AltaBioscience. (n.d.). Peptide Purification and Product Analysis.

- ResearchGate. (2021, November 25). Peptide purification using HPLC?

- Indian Academy of Sciences. (n.d.). Synthesis of (Z)-7-hexadecen-l-yl acetate and (Z).

- ResearchGate. (n.d.). Acetate salts 7, 20–25 (OAc indicates acetate anion, and H2O indicates hydrate...).

- Technical University of Dortmund. (n.d.). SYNTHESIS OF N-HEXYL ACETATE BY REACTIVE DISTILLATION.

- National Center for Biotechnology Information. (n.d.). PubChem.

- Google Patents. (n.d.). US4487959A - Vinyl acetate purification process.

- Organic Syntheses. (n.d.). acetamide - Organic Syntheses Procedure.

- Royal Society of Chemistry. (2025, January 3). Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility.

- Wikipedia. (n.d.). Trimethylsilyl acetate.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ionresins.alfa-chemistry.com [ionresins.alfa-chemistry.com]

- 3. biopharmaspec.com [biopharmaspec.com]

- 4. agilent.com [agilent.com]

- 5. mdpi.com [mdpi.com]

- 6. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hplc.eu [hplc.eu]

- 8. US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides - Google Patents [patents.google.com]

- 9. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]

- 10. researchgate.net [researchgate.net]

- 11. downstreamcolumn.com [downstreamcolumn.com]

- 12. waters.com [waters.com]

- 13. gilson.com [gilson.com]

- 14. bachem.com [bachem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. peptide.com [peptide.com]

- 17. waters.com [waters.com]

- 18. blob.phenomenex.com [blob.phenomenex.com]

Application Note: Spectrophotometric Detection of H1-7 Peptide Phosphorylation

The following Application Note and Protocol is designed for researchers utilizing the H1-7 synthetic peptide (Arg-Arg-Lys-Ala-Ser-Gly-Pro) to quantify Protein Kinase A (PKA) activity via continuous spectrophotometric detection.

Introduction & Scope

The precise measurement of kinase activity is fundamental to signal transduction research and high-throughput drug screening. While radiometric assays (

This guide details the Spectrophotometric NADH-Coupled Assay for detecting the phosphorylation of H1-7 , a synthetic heptapeptide (Arg-Arg-Lys-Ala-Ser-Gly-Pro ). Derived from the phosphorylation site of Histone H1 (residues 34-40 in specific variants), H1-7 serves as a highly specific substrate for cAMP-dependent protein kinase (PKA) .

Distinction Note: This protocol specifically addresses the H1-7 peptide substrate. It should not be confused with the human H1-7 gene (H1FNT), which encodes a testis-specific linker histone variant, although the peptide sequence is derived from the conserved globular domain phosphorylation motifs of the H1 family.

Why H1-7?

-

Specificity: The Arginine-rich consensus sequence (

) makes it an ideal substrate for basophilic kinases like PKA. -

Kinetics: H1-7 exhibits favorable

and -

Real-Time Monitoring: Unlike endpoint assays, this method allows continuous monitoring of reaction progress, enabling the detection of lag phases or enzyme inactivation.

Assay Principle: The Coupled Enzyme System

Direct spectrophotometric detection of phosphorylation is difficult because the transfer of a phosphate group does not significantly alter the absorbance of the peptide or ATP in the UV-Visible range.

To overcome this, we utilize a Coupled Enzyme System . The phosphorylation event generates Adenosine Diphosphate (ADP). This ADP is immediately recycled back to ATP by Pyruvate Kinase (PK), converting Phosphoenolpyruvate (PEP) to Pyruvate. Subsequently, Lactate Dehydrogenase (LDH) reduces Pyruvate to Lactate, oxidizing NADH to NAD+ .

The Readout: The oxidation of NADH results in a decrease in absorbance at 340 nm . The rate of absorbance decrease is directly proportional to the rate of H1-7 phosphorylation.

Reaction Cascade

-

Kinase Reaction:

-

Coupling Reaction 1 (Regeneration):

-

Coupling Reaction 2 (Detection):

Visualizing the Signaling & Detection Pathway

The following diagram illustrates the flow of the coupled assay, highlighting the stoichiometry: 1 Phosphorylation event = 1 NADH oxidized .

Caption: Stoichiometric flow of the H1-7 phosphorylation coupled to NADH oxidation. Decrease in NADH (blue) is the measured signal.

Materials & Reagent Setup

To ensure data integrity, reagents must be prepared fresh or stored in single-use aliquots.

Table 1: Reagent Preparation Guide

| Component | Stock Conc. | Working Conc. (In Well) | Preparation Notes |

| Reaction Buffer | 10X | 1X | 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM DTT. |

| H1-7 Peptide | 5 mM | 100 - 200 µM | Dissolve in ddH₂O. Store at -20°C. Sequence: RRKASGP. |

| ATP | 100 mM | 100 - 500 µM | Prepare in ddH₂O, neutralize to pH 7.0 with NaOH. |

| NADH | 10 mM | 0.2 - 0.3 mM | Critical: Prepare FRESH in reaction buffer. Protect from light. |

| PEP | 100 mM | 1.0 mM | Dissolve in reaction buffer. |

| PK/LDH Mix | Mix | 5-10 Units each | Commercial mix (e.g., Sigma P0294). Ensure no ammonium sulfate if possible. |

| PKA Enzyme | Variable | 10 - 50 ng/well | Dilute in buffer containing 0.1 mg/mL BSA to prevent sticking. |

Critical Control:

-

ATPase Contamination Check: Run a "No Peptide" control. If absorbance drops without H1-7, your kinase preparation or buffer contains contaminating ATPases.

Detailed Experimental Protocol

Instrument: UV-Visible Spectrophotometer with kinetic mode (thermostated to 25°C or 30°C). Pathlength: 1 cm (cuvette) or calculated pathlength (microplate).

Step 1: Master Mix Preparation

Prepare a Reaction Master Mix (sufficient for all samples + controls) to minimize pipetting errors. Exclude the Kinase and ATP initially.

-

Reaction Buffer (to final volume)

-

PEP (1 mM final)

-

NADH (0.2 mM final)

-

PK/LDH Enzyme Mix

-

H1-7 Peptide (200 µM final)

Step 2: Baseline Equilibration

-

Pipette the Master Mix into the cuvette or microplate well.

-

Incubate at the assay temperature (e.g., 30°C) for 5 minutes.

-

Monitor Absorbance at 340 nm. It should be stable. A slow drift indicates NADH instability or background oxidation.

Step 3: Reaction Initiation

-

Add ATP to the mixture (if not in master mix).

-

Initiate the reaction by adding the PKA Enzyme .

-

Alternative: Initiate with ATP if the enzyme is pre-incubated.

-

-

Mix immediately (pipette up/down or magnetic stir bar).

Step 4: Data Acquisition

-

Start recording

immediately. -

Record data points every 10–20 seconds for 5–10 minutes.

-

The reaction should produce a linear decrease in absorbance.

Data Analysis & Calculations

Calculation of Specific Activity[1]

The rate of NADH oxidation is stoichiometrically equivalent to H1-7 phosphorylation.

Formula:

Where:

- : Slope of the linear portion of the curve (background corrected).

- : Total reaction volume (mL).

-

: Molar extinction coefficient of NADH at 340 nm (

- : Light path length (cm). (1 cm for standard cuvettes; must be corrected for microplates).

- : Volume of enzyme added (mL).

- : Concentration of enzyme stock (mg/mL).

Unit Definition: One Unit (U) is defined as the amount of enzyme that transfers 1 µmol of phosphate to H1-7 per minute at 30°C.

Example Calculation

-

Slope (

) = -0.050 -

Pathlength (

) = 1 cm -

Total Vol = 1 mL

-

= 6.22

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Non-linear Rate | Substrate depletion or Enzyme instability | Reduce enzyme concentration; ensure <10% substrate consumption. |

| High Background Slope | ATPase contamination or NADH oxidation | Use "No Peptide" control to subtract background ATPase activity. Prepare NADH fresh. |

| Lag Phase | Coupling enzymes are too slow | Increase PK/LDH concentration. They must be in excess (100x rate of kinase). |

| No Activity | PKA requires cAMP? | Ensure the PKA formulation is the Catalytic Subunit.[1] If using Holoenzyme, add 10 µM cAMP. |

References

-

Kemp, B. E., Graves, D. J., Benjamini, E., & Krebs, E. G. (1977). Role of multiple basic residues in determining the substrate specificity of cyclic AMP-dependent protein kinase. Journal of Biological Chemistry, 252(14), 4888-4894. Link

- Cook, P. F., & Cleland, W. W. (2007).Enzyme Kinetics and Mechanism. Garland Science. (Standard reference for coupled assays).

-

Roskoski, R. Jr. (1983). Assays of protein kinase. Methods in Enzymology, 99, 3-6. Link

-

Santa Cruz Biotechnology. H1-7 (histone H1 phosphorylation site), PKA Substrate.[2] Product Data Sheet. Link[2]

-

Pomerantz, A. H., et al. (1977). Phosphorylation of cyclic AMP-dependent protein kinase substrates. Proceedings of the National Academy of Sciences, 74(10), 4261-4265. Link

Sources

Application Note: pH Optimization for PKA-Mediated Phosphorylation of H1-7 Substrate

Part 1: Executive Summary (The "Bottom Line")

For the kinetic analysis or high-throughput screening of Protein Kinase A (PKA) using the H1-7 synthetic peptide substrate , the optimal reaction pH is 7.4 , with a permissible functional range of 7.2 – 7.6 .

Deviations below pH 7.0 result in protonation of the catalytic aspartate residues (Asp166), severely compromising

Recommended Buffer System: 50 mM Tris-HCl or MOPS, pH 7.4 @ 25°C, supplemented with 10 mM MgCl

Part 2: Scientific Foundation & Mechanistic Logic

To design a robust assay, one must understand the molecular "why" behind the parameters. The interaction between PKA and the H1-7 substrate is governed by two electrostatic factors: the ionization state of the enzyme's active site and the charge density of the substrate.

1. The Enzyme: PKA Catalytic Core

The catalytic subunit of PKA relies on a conserved mechanism involving magnesium coordination.

-

Asp184: Chelation of Mg

, orienting the -

Asp166: Acts as the catalytic base, accepting the proton from the substrate's serine hydroxyl group to facilitate nucleophilic attack.

-

pH Sensitivity: At pH < 6.5, Asp166 becomes protonated (neutral), disabling its ability to accept the substrate proton, effectively shutting down the reaction.

2. The Substrate: H1-7 Peptide

The H1-7 substrate is a synthetic peptide derived from Histone H1.[1] It is characterized by a high density of basic residues (Lysine/Arginine).

-

Sequence Characteristics: Rich in Lys (

) and Arg ( -

Electrostatic Steering: PKA possesses an acidic patch near the active site that electrostatically recruits the positively charged H1-7 peptide.

-

pH Sensitivity: While the basic residues remain charged at neutral pH, extreme alkaline conditions (> pH 8.5) can alter the charge distribution, weakening the affinity (

) of the enzyme-substrate complex.

3. Pathway Visualization

The following diagram illustrates the canonical PKA signaling pathway and the specific mechanistic node where pH exerts its influence.

Figure 1: PKA Signaling Cascade. The "Phosphorylation Event" node represents the critical step where pH 7.4 ensures optimal protonation of Asp166 and substrate recognition.

Part 3: Optimization Protocol (pH Profiling)

Do not blindly accept the pH 7.4 standard without validation in your specific matrix. The following protocol outlines how to generate a "pH Profile" to determine the exact optimum for your specific lot of enzyme and substrate.

Materials

-

Buffer System: A "Universal Buffer" (e.g., Citrate-Phosphate-Tris) is often used for broad profiling, but for PKA, a Mes/Tris/Tricine mix is superior to maintain constant ionic strength across pH 6.0 – 8.5.

-

PKA Enzyme: Recombinant catalytic subunit (0.1 – 10 ng/µL final).

-

Substrate: H1-7 Peptide (typically 50 – 100 µM final).

-

Detection: Radiometric (

ATP) or Fluorometric (IMAP/FP).

Experimental Workflow

-

Buffer Preparation: Prepare 50 mM Mes/Tris/Tricine buffers adjusted to pH 6.0, 6.5, 7.0, 7.2, 7.4, 7.6, 8.0, 8.5 using HCl or NaOH at 25°C.

-

Master Mix: Prepare a 2X Master Mix containing MgCl

(20 mM), ATP ( -

Enzyme Dilution: Dilute PKA in enzyme dilution buffer (avoid high buffer concentrations here to prevent pH carryover).

-

Reaction:

-

Dispense 10 µL of pH-specific Buffer into wells.

-

Add 5 µL of 2X Master Mix.

-

Initiate with 5 µL of PKA Enzyme.

-

-

Incubation: 30 minutes at 25°C (or 30°C).

-

Quench/Detect: Stop reaction and measure phosphorylation.

Data Analysis

Plot Relative Activity (%) vs. pH . You will observe a bell-shaped curve. The peak (vertex) is your operational optimum. For PKA/H1-7, this curve is typically broad between 6.8 and 8.0, peaking at 7.4.

Part 4: Standard Operating Procedure (SOP)

Once validated, use this SOP for routine assays. This protocol assumes a radiometric filter-binding assay or a standard kinase-glo type luminescent assay.

1. Reagent Preparation

| Component | Stock Conc. | Final Conc. | Notes |

| Reaction Buffer | 500 mM Tris-HCl, pH 7.4 | 50 mM | pH must be titrated at the reaction temperature (25°C). |

| MgCl | 100 mM | 10 mM | Essential cofactor. |

| DTT | 100 mM | 1 mM | Preserves enzyme cysteine residues. |

| BSA | 10 mg/mL | 0.1 mg/mL | Prevents enzyme adsorption to plasticware. |

| ATP | 10 mM | 10 - 100 µM | Saturating conditions recommended for |

| H1-7 Peptide | 1 mM | 50 µM | Dissolve in water or low-salt buffer. |

2. Workflow Diagram

Figure 2: Standard Assay Workflow. Note that the initiation step is the most time-sensitive; ensure all wells are started simultaneously if using manual pipetting.

3. Step-by-Step Protocol

-

Buffer Mix: Combine Water, Tris-HCl (pH 7.4), MgCl

, DTT, and BSA. -

Substrate Addition: Add H1-7 peptide and ATP to the Buffer Mix.

-

Blanking: Aliquot "No Enzyme" controls into designated wells.

-

Initiation: Add PKA enzyme to experimental wells.

-

Incubation: Shake plate at 600 rpm for 30 seconds, then incubate static for 30 minutes at 25°C.

-

Termination:

-

Radiometric: Add 0.5% Phosphoric acid. Spot on P81 phosphocellulose paper (binds basic H1-7).

-

Luminescent: Add Kinase-Glo reagent (1:1 ratio).

-

-

Measurement: Read signal.

Part 5: Troubleshooting & Quality Control

Self-Validating the System: Every experiment must include internal controls to verify the pH and reaction integrity.

-

The "Z-Prime" Check: If running HTS, calculate the Z' factor. A robust PKA/H1-7 assay at pH 7.4 should yield a Z' > 0.7.

-

Formula:

-

-

Ionic Strength Warning: If you adjust pH using large volumes of acid/base, you alter ionic strength. H1-7 affinity is salt-sensitive. Ensure the final NaCl/KCl concentration is < 100 mM.

-

Temperature Coefficient: Tris buffers change pH with temperature (

). A buffer pH'd to 7.4 at 4°C will be ~6.8 at 25°C. Always pH your Tris at the reaction temperature.

References

-

Roskoski, R. Jr. (1983). Assays of protein kinase. Methods in Enzymology, 99, 3-6. Link

-

Taylor, S. S., et al. (1990). cAMP-dependent protein kinase: framework for a diverse family of regulatory enzymes. Annual Review of Biochemistry, 59, 971-1005. Link

-

Promega Corporation. (2023). PKA Kinase Enzyme System Technical Manual. Link

-

Santa Cruz Biotechnology. (2023). H1-7 PKA Substrate Product Data. Link[1][2]

Sources

H1-7 Acetate Salt: Technical Support & Stability Guide

Prepared by: Gemini Senior Application Scientist Last Updated: February 25, 2026

This technical support center provides in-depth guidance on the stability of H1-7 acetate salt, a peptide-based compound, with a focus on storage at -20°C. This document is intended for researchers, scientists, and drug development professionals to ensure the integrity and performance of the product in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is H1-7 acetate salt and why is an acetate salt form commonly used for peptides?

H1-7 acetate salt is a peptide, likely a fragment of a larger protein such as Angiotensin, supplied as an acetate salt.[1] Peptides are often synthesized and purified as salts to improve their stability, solubility, and handling characteristics. The acetate counterion is chosen for its biocompatibility and its ability to enhance the stability of the peptide in its solid, lyophilized form.[2] Using the salt form can lead to better bioavailability and more reliable formulations in pharmaceutical development.[3]

Q2: What are the official recommended storage conditions for lyophilized H1-7 acetate salt?

Proper storage is critical to prevent degradation and ensure the long-term viability of the peptide.[4] The universally recommended practice for lyophilized peptides is long-term storage at -20°C or lower, protected from light.[5] Peptides containing residues like Cysteine (Cys), Methionine (Met), Tryptophan (Trp), Asparagine (Asn), and Glutamine (Gln) are particularly sensitive and benefit from these conditions.[5]

| Parameter | Recommended Condition | Rationale & Key Considerations |

| Temperature | -20°C or colder | Minimizes rates of chemical degradation (e.g., hydrolysis, deamidation) and physical changes.[5] |

| Light | Store in the dark | Protects against photolysis, a degradation pathway mandated for study by ICH guidelines.[6][7] |

| Moisture | Tightly sealed container, store with desiccant | The acetate salt form can be hygroscopic, meaning it absorbs moisture from the air.[8] Moisture can accelerate hydrolysis and other degradation pathways.[4] |

| Atmosphere | Sealed under inert gas (e.g., Argon) if possible | For peptides with residues prone to oxidation (Met, Cys, Trp), an anaerobic environment is ideal.[5] |

Q3: What are the primary degradation pathways I should be aware of for a peptide like H1-7?

Peptides are susceptible to several chemical and physical degradation pathways, which are critical to understand for experimental design and data interpretation.[4] The stability of any peptide is highly dependent on its specific amino acid sequence.[5]

-

Chemical Degradation : Involves the modification of covalent bonds.

-

Hydrolysis : The cleavage of peptide bonds, most often accelerated by pH extremes and elevated temperature.[6]

-

Deamidation : The conversion of Asparagine (Asn) or Glutamine (Gln) residues into a mixture of aspartic/glutamic acid and isoaspartate, which can significantly alter biological activity.[6]

-

Oxidation : Primarily affects residues like Methionine (to form sulfoxide) and Tryptophan. This is a common issue and can be catalyzed by trace metals or exposure to air.[6]

-

-

Physical Degradation : Involves changes in the higher-order structure.

-

Aggregation : Peptides can self-associate to form soluble or insoluble aggregates, often leading to loss of function and potential immunogenicity.

-

Conformational Changes : The peptide may lose its correct three-dimensional fold, which is essential for its biological activity.[9]

-

Caption: Common degradation pathways for peptide therapeutics.

Q4: How should I handle lyophilized H1-7 acetate salt upon receiving it and before use?

Proper handling is essential to prevent contamination and premature degradation. Follow this protocol to maintain the integrity of the lyophilized powder.

Protocol: Handling Lyophilized Peptide Powder

-

Equilibration : Before opening the vial for the first time, allow it to warm to room temperature for at least 15-20 minutes.[5] This prevents condensation of atmospheric moisture onto the cold peptide powder, which can significantly accelerate degradation.

-

Weighing : In a clean, low-humidity environment, quickly weigh the desired amount of peptide into a separate, sterile tube. Minimize the time the stock vial is open.

-

Aliquoting : It is strongly recommended to aliquot the peptide.[5] If you will not use all the material in one experiment, reconstitute the entire vial, and then immediately create single-use aliquots in separate tubes. This strategy is critical for avoiding repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation.[5]

-

Resealing and Storage : Tightly reseal the cap of the main stock vial. If possible, purge the headspace with an inert gas like argon or nitrogen before sealing. Place it back into a desiccated container at -20°C immediately.[5]

Q5: What is the stability of H1-7 acetate salt once it is reconstituted in solution?

The shelf-life of peptides in solution is very limited and significantly shorter than in their lyophilized state.[5] Storage in solution is generally not recommended. If it is unavoidable, use a sterile buffer at a pH of 5-6, as this range is often optimal for minimizing hydrolysis.[5] Store these solution aliquots frozen at -20°C (or preferably -80°C) and use them as quickly as possible. Avoid repeated freeze-thaw cycles.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions grounded in established analytical principles.

Issue 1: My HPLC/UPLC analysis shows a decrease in the main peptide peak and the appearance of new, unidentified peaks.

This is a classic sign of peptide degradation. The goal is to identify the source and nature of the degradation products.

-